Copper-catalyzed cross-coupling reactions of epoxides with gem-diborylmethane: access to γ-hydroxyl boronic esters†
Chemical Communications Pub Date: 2016-03-14 DOI: 10.1039/C5CC09817C
Abstract
Herein, we describe a novel copper-catalyzed epoxide opening reaction with gem-diborylmethane. Aliphatic, aromatic epoxides as well as aziridines are converted to the corresponding γ-pinacolboronate alcohols or amines in moderate to excellent yields. This new reaction provides beneficial applications for classic epoxide substrates as well as interesting gem-diborylalkane reagents.

Recommended Literature
- [1] Front cover
- [2] Enhancing CO2 methanation over a metal foam structured catalyst by electric internal heating†
- [3] Contents list
- [4] Precise, wide field, and low-cost imaging and analysis of core–shell beads for digital polymerase chain reaction†
- [5] Fabrication of thermoresponsive nanogels by thermo-nanoprecipitation and in situ encapsulation of bioactives†
- [6] Polyelectrolyte based hole-transporting materials for high performance solution processed planar perovskite solar cells†
- [7] Silver(I) ion detection in aqueous media based on “off-on” fluorescent probe†
- [8] The determination of lead in foodstuffs
- [9] Relation between the hydrophile/hydrophobe ratio of malonamide extractants and the stability of the organic phase: investigation at high extractant concentrations†
- [10] Dithieno[2,3-d;2′,3′-d′]benzo[1,2-b;4,5-b′]dithiophene based organic sensitizers for dye-sensitized solar cells†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 15706-73-7
-
CAS no.: 18860-78-1